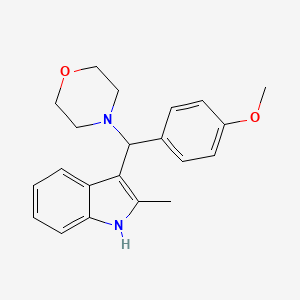
4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholin ist eine komplexe organische Verbindung, die einen Morpholinring aufweist, der mit einer Methoxyphenylgruppe und einer Indol-Einheit substituiert ist. Diese Verbindung ist aufgrund ihrer potentiellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholin beinhaltet in der Regel mehrstufige organische ReaktionenDie Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren, spezifischen Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Synthese-Systemen und fortschrittlichen Reinigungsverfahren umfassen, um die Produktion zu skalieren und gleichzeitig die Qualität der Verbindung zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
4-((4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen in der Regel spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylgruppen einführen können .
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
4-((4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potentiellen biologischen Aktivitäten untersucht, wie z. B. antivirale, antikanzerogene und antimikrobielle Eigenschaften.
Medizin: Wird auf seine potentiellen therapeutischen Anwendungen untersucht, z. B. als Wirkstoffkandidat für verschiedene Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Bestandteil in verschiedenen industriellen Prozessen eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von 4-((4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholin beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen in biologischen Systemen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Indolderivate und Morpholin-haltige Moleküle, wie z. B.:
- 1-Methyl-1H-indol-3-carboxaldehyd
- 4-Methoxyphenylmorpholin
- N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamid .
Einzigartigkeit
Was 4-((4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholin auszeichnet, ist seine einzigartige Kombination aus Indol- und Morpholin-Einheiten, die möglicherweise unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
Molekularformel |
C21H24N2O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]morpholine |
InChI |
InChI=1S/C21H24N2O2/c1-15-20(18-5-3-4-6-19(18)22-15)21(23-11-13-25-14-12-23)16-7-9-17(24-2)10-8-16/h3-10,21-22H,11-14H2,1-2H3 |
InChI-Schlüssel |
LJAPRFPOVKLQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12160161.png)
![methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12160170.png)
![N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12160171.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12160179.png)


![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12160203.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12160204.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B12160216.png)
![N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12160222.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160232.png)

![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12160241.png)
